4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

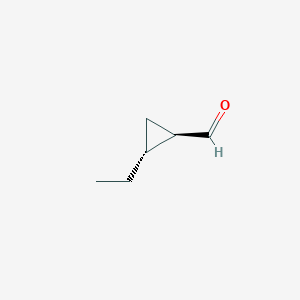

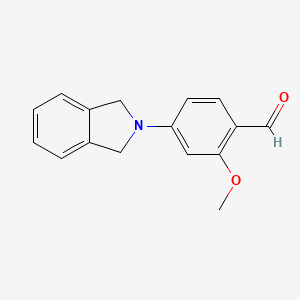

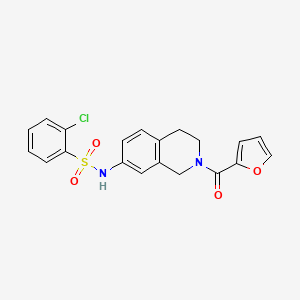

The compound “4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide” is a complex organic molecule. It contains a benzothiazine ring, which is a type of heterocyclic compound . The benzothiazine ring is substituted with various functional groups, including a bromophenyl group, a fluorine atom, and a carbonitrile group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazine ring, which is a six-membered ring containing a sulfur and a nitrogen atom . The ring is further substituted with a bromophenyl group, a fluorine atom, and a carbonitrile group .Chemical Reactions Analysis

Benzothiazine derivatives can participate in a variety of chemical reactions, often involving the functional groups attached to the benzothiazine ring . The specific reactions that this compound can undergo would depend on the reactivity of the bromophenyl, fluorine, and carbonitrile substituents.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromophenyl and fluorine substituents would likely make this compound relatively nonpolar . The carbonitrile group could potentially participate in hydrogen bonding, affecting the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is part of the 4H-1,4-benzothiazine class, known for its pharmacological properties, particularly in modulating ATP-sensitive potassium channels. Derivatives of this class have been synthesized to explore their structure-activity relationship as channel openers, demonstrating the ability to affect beta cell membrane potential and inhibit glucose-stimulated insulin release in vitro. Such compounds show potential in modulating physiological pathways involving K(ATP) channels (Schou et al., 2005).

Chemical Synthesis and Transformations

In the realm of synthetic chemistry, various methods have been developed to synthesize N-aryl substituted derivatives of the 4H-1,4-benzothiazine nucleus. The key steps often involve cyclization processes and the formation of carboxylic acid esters. These synthetic routes provide access to a range of compounds with potential biological and industrial applications (López et al., 1998). Furthermore, advancements in ring contraction techniques have been reported, enabling the efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides under mild conditions. This progress opens doors to the exploration of benzothiazine dioxides in pharmacology and other fields (Fülöpová et al., 2015).

Pharmacological Evaluations

Derivatives of 4H-1,4-benzothiazine have been investigated for their potential as antibacterial agents. For instance, the synthesis of fluorinated derivatives intended as analogues to known antibacterial compounds reveals the versatility of this chemical structure in drug development, although the efficacy in antibacterial activity varies (Vysokov et al., 1993).

Zukünftige Richtungen

The study of benzothiazine derivatives is a vibrant field due to their diverse biological activities . Future research could explore the synthesis, characterization, and biological activity of this specific compound, contributing to our understanding of benzothiazine chemistry and its potential applications.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

Similar compounds have been reported to interact with their targets and cause changes that result in their biological activities . For instance, some 1,2,4-benzothiadiazine-1,1-dioxides have been tested as positive allosteric modulators of the AMPA receptors .

Biochemical Pathways

For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Result of Action

Similar compounds have been reported to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFN2O2S/c16-10-1-4-12(5-2-10)19-9-13(8-18)22(20,21)15-6-3-11(17)7-14(15)19/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIOJASJQLSLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate](/img/structure/B2627741.png)

![3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2627744.png)

![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylazepane](/img/structure/B2627748.png)

![Tert-butyl 4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2627749.png)

![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2627761.png)